molecular formula C11H7ClF6N2O2 B3042957 O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide CAS No. 680579-66-2

O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide

Cat. No.: B3042957
CAS No.: 680579-66-2
M. Wt: 348.63 g/mol
InChI Key: MUZPHEHZZSTTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide is a synthetic organic compound characterized by the presence of a chloroacetyl group, two trifluoromethyl groups, and a carbohydroximamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with trifluoromethyl groups. The key steps include:

    Introduction of Trifluoromethyl Groups: The benzene ring is first substituted with trifluoromethyl groups using reagents such as trifluoromethyl iodide and a suitable catalyst.

    Formation of Carbohydroximamide: The final step involves the conversion of the acylated benzene derivative to the carbohydroximamide using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbohydroximamide group to an amine.

    Substitution: Nucleophilic

Properties

IUPAC Name

[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF6N2O2/c12-4-8(21)22-20-9(19)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZPHEHZZSTTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NOC(=O)CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)CCl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 2
Reactant of Route 2
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 3
Reactant of Route 3
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 4
Reactant of Route 4
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 5
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 6
Reactant of Route 6
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.